

Technical Support Center: JNJ-38877618 In Vitro Resistance Mechanisms

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Compound of Interest				
Compound Name:	JNJ-38877618			
Cat. No.:	B608213	Get Quote		

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in vitro resistance to the c-MET inhibitor, **JNJ-38877618** (also known as OMO-1).

Frequently Asked Questions (FAQs)

Q1: What is JNJ-38877618 and what is its mechanism of action?

JNJ-38877618 is a potent, highly selective, and orally bioavailable small-molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of c-MET and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] **JNJ-38877618** has shown inhibitory activity against both wild-type and mutated forms of c-MET.[1][2][3][5]

Q2: My c-MET amplified/mutant cell line is showing decreased sensitivity to **JNJ-38877618**. What are the potential resistance mechanisms?

Resistance to c-MET inhibitors like **JNJ-38877618** can be broadly categorized into two main types: on-target and off-target mechanisms.

On-target resistance typically involves genetic alterations within the MET gene itself. This
can include secondary mutations in the c-MET kinase domain that interfere with drug
binding, or amplification of the MET gene, leading to overexpression of the target protein.[6]

Troubleshooting & Optimization





[7][8] Specific mutations in codons such as H1094, G1163, L1195, D1228, and Y1230 have been implicated in resistance to type I MET TKIs.[6]

- Off-target resistance involves the activation of alternative signaling pathways that bypass the need for c-MET signaling to drive cell proliferation and survival.[7][8] Common bypass tracks include:
 - Activation of other receptor tyrosine kinases (RTKs): This can occur through overexpression, amplification, or mutation of other RTKs like EGFR or HER3.[6][9][10]
 These activated receptors can then signal through shared downstream pathways such as the PI3K/AKT and RAS/MAPK pathways.[10][11]
 - Activation of downstream signaling nodes: Mutations or amplification of genes
 downstream of c-MET, such as KRAS, BRAF, or components of the PI3K pathway, can
 lead to constitutive activation of these pathways, rendering the cells independent of c-MET
 signaling.[6][12][13]
 - Ligand-induced resistance: Overexpression of Hepatocyte Growth Factor (HGF), the ligand for c-MET, can sometimes overcome the inhibitory effects of the drug.[14][15][16]
 [17]
 - MYC Amplification: Overexpression of the MYC oncogene has been suggested as a
 potential mechanism for both primary and acquired resistance to MET inhibitors.[18]

Q3: How can I determine if the resistance I'm observing is on-target or off-target?

To distinguish between on-target and off-target resistance, a series of molecular and cellular biology experiments are recommended.

- Sequence the MET kinase domain: This will identify any secondary mutations that may have arisen in your resistant cell line.
- Assess MET gene copy number: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for MET gene amplification.
- Analyze c-MET phosphorylation: Perform a Western blot to check the phosphorylation status
 of c-MET in the presence of JNJ-38877618. Persistent phosphorylation may suggest an on-



target mutation that prevents drug binding.

- Profile other signaling pathways: Use Western blotting to examine the activation status (phosphorylation) of key proteins in bypass pathways (e.g., p-EGFR, p-AKT, p-ERK).
 Hyperactivation of these pathways in resistant cells, even when c-MET is inhibited, points towards an off-target mechanism.
- Test with other inhibitors: Combining JNJ-38877618 with inhibitors of suspected bypass pathways (e.g., an EGFR inhibitor or a MEK inhibitor) can help confirm an off-target mechanism if the combination restores sensitivity.[12][13]

Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Gradual increase in IC50 of JNJ-38877618 over time.	Development of a resistant sub-population of cells.	 Isolate single-cell clones from the resistant population. Characterize these clones for specific resistance mechanisms (see FAQ Q3).
Complete lack of response in a previously sensitive cell line.	Potential contamination of the cell line or experimental error.	1. Perform cell line authentication (e.g., STR profiling). 2. Verify the concentration and activity of your JNJ-38877618 stock. 3. Repeat the experiment with a fresh batch of cells and reagents.
JNJ-38877618 inhibits p-MET, but cells continue to proliferate.	Activation of a bypass signaling pathway.	1. Perform a phospho-RTK array to identify other activated receptor tyrosine kinases. 2. Analyze downstream pathways like PI3K/AKT and MAPK for activation (see Experimental Protocols).[12][19]
Sensitivity to JNJ-38877618 is restored upon removal of the drug for several passages.	Non-genetic or epigenetic mechanisms of resistance, or presence of a drug-resistant subclone that is less fit without the drug.	1. Analyze changes in gene expression between sensitive and resistant cells (e.g., RNAseq). 2. Investigate potential epigenetic modifications.

Quantitative Data

Table 1: In Vitro Potency of JNJ-38877618



Target	Assay Type	IC50 / Kd	Reference
Wild-type c-MET	Enzyme Inhibitory Assay	2 nM (IC50)	[1][2][3]
M1268T mutant c-	Enzyme Inhibitory Assay	3 nM (IC50)	[1][2][3]
Wild-type c-MET	Binding Affinity	1.4 nM (Kd)	[1][5]
M1250T mutant c-	Binding Affinity	2.1 nM (Kd)	[20]
Y1235D mutant c- MET	Binding Affinity	21 nM (Kd)	[20]

Table 2: Template for IC50 Determination in Sensitive vs. Resistant Cells

Cell Line	Condition	JNJ-38877618 IC50 (nM)	Fold Change in Resistance
Parental (Sensitive)	-	-	
Resistant Clone 1	-		
Resistant Clone 2	-	_	

Experimental Protocols

1. Protocol for Generating JNJ-38877618-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of **JNJ-38877618**.

Materials:

- Parental cancer cell line known to be sensitive to JNJ-38877618.
- o Complete cell culture medium.



- JNJ-38877618 (stock solution in DMSO).
- Cell culture flasks/dishes.
- Incubator (37°C, 5% CO2).

Procedure:

- Determine the initial IC50 of JNJ-38877618 for the parental cell line using a cell viability assay.
- Begin by culturing the parental cells in their complete medium containing JNJ-38877618
 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
- When the cells resume a normal growth rate (similar to the parental line without the drug),
 subculture them and double the concentration of JNJ-38877618.
- If a significant number of cells die, reduce the drug concentration to allow for recovery before attempting to increase it again.
- Repeat this process of gradually increasing the drug concentration over several months.
- Periodically, perform a cell viability assay to determine the new IC50 of the cell population.
 A significant increase (e.g., >3-fold) indicates the development of resistance.[21]
- Once a desired level of resistance is achieved, resistant cells can be maintained in a medium containing a constant concentration of JNJ-38877618 (e.g., the IC50 of the parental line).
- It is highly recommended to isolate single-cell clones from the resistant population to ensure a homogenous cell line for further experiments.[21]
- 2. Protocol for Western Blot Analysis of Signaling Pathways

This protocol is for assessing the phosphorylation status of c-MET and key proteins in downstream and potential bypass pathways.

Materials:



- Parental and resistant cell lines.
- JNJ-38877618.
- o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- o Protein assay kit (e.g., BCA).
- SDS-PAGE gels and running buffer.
- Transfer apparatus and buffer.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-p-EGFR, anti-total-EGFR).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system.

Procedure:

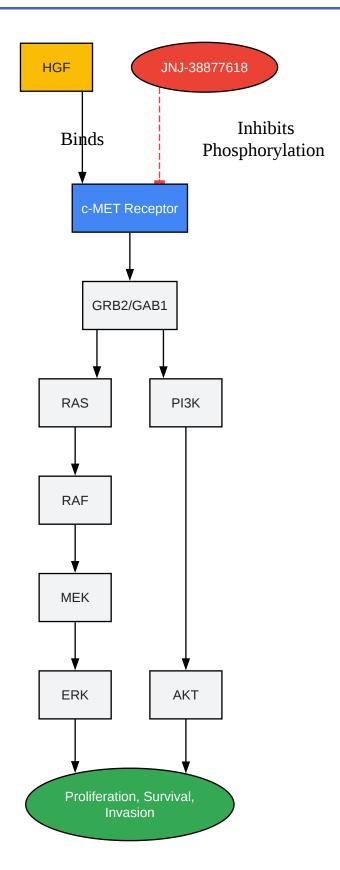
- Plate parental and resistant cells and allow them to attach overnight.
- Treat the cells with various concentrations of JNJ-38877618 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.



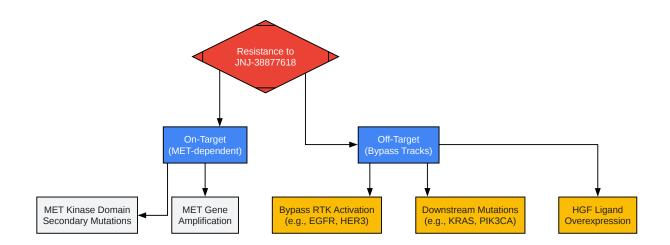
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Visualize the protein bands using an imaging system. Analyze the changes in phosphorylation levels relative to total protein levels.

Visualizations

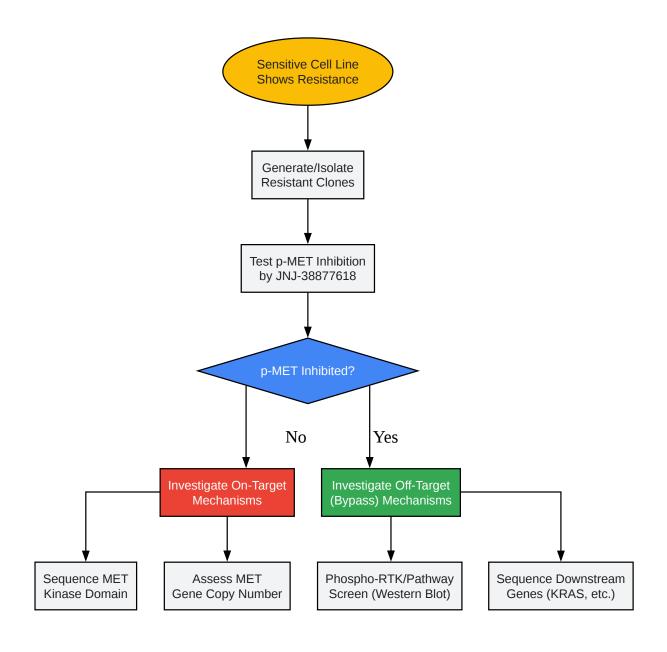












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